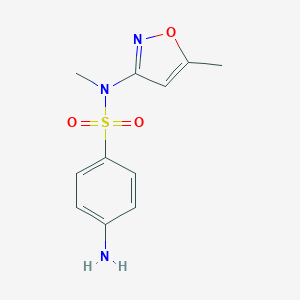

4-amino-N-metil-N-(5-metil-1,2-oxazol-3-il)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H14N4O4S.

Aplicaciones Científicas De Investigación

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

Target of Action

Similar compounds are known to target bacterial enzymes, inhibiting their function and thus preventing bacterial growth .

Mode of Action

It is suggested that similar compounds work by inhibiting the formation of dihydrofolic acid, ultimately suppressing protein synthesis and thereby inhibiting bacterial growth and reproduction .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound likely interferes with the folic acid synthesis pathway in bacteria, leading to an inhibition of protein synthesis .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

Based on its mode of action, it can be inferred that the compound likely leads to the inhibition of bacterial growth and reproduction by suppressing protein synthesis .

Action Environment

Similar compounds are generally stable under normal storage conditions and their efficacy can be influenced by factors such as ph, temperature, and the presence of other substances .

Métodos De Preparación

The synthesis of 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 5-methyl-1,2-oxazol-3-amine, which is then reacted with 4-amino-N-methylbenzenesulfonamide under specific conditions to form the desired compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Análisis De Reacciones Químicas

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Comparación Con Compuestos Similares

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be compared with similar compounds such as sulfamethoxazole and sulfadiazine. While all these compounds share a sulfonamide group, 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is unique due to the presence of the 5-methyl-1,2-oxazol-3-yl moiety, which may confer different biological activities and chemical properties .

Actividad Biológica

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, exhibits significant biological activity that has been the subject of various studies. This compound is structurally related to other sulfonamide antibiotics and has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4O3S |

| Molecular Weight | 253.28 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Topological Polar Surface Area | 107 Ų |

The compound's structure includes an amino group and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide demonstrates significant antimicrobial properties. It acts primarily by inhibiting bacterial folate synthesis, a mechanism similar to that of traditional sulfonamides such as sulfamethoxazole. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), which is essential for bacterial growth and replication.

In vitro studies have shown that this compound exhibits broad-spectrum antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The combination of this sulfonamide with other antibiotics has also been shown to slow the development of bacterial resistance compared to monotherapy with either agent alone .

Anticancer Potential

Recent studies have explored the anticancer potential of 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. In particular, its derivatives have been evaluated for cytotoxic activity against several cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting the growth of lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) cells, with mechanisms that may involve the inhibition of key signaling pathways such as VEGFR-2 and Aurora A kinase .

Cardiovascular Effects

The cardiovascular effects of benzenesulfonamide derivatives have also been studied. In isolated rat heart models, certain derivatives demonstrated a reduction in perfusion pressure and coronary resistance. This suggests potential applications in managing conditions such as pulmonary hypertension . The interaction with calcium channels was assessed using docking studies, indicating that these compounds may serve as calcium channel inhibitors, further supporting their cardiovascular benefits .

Study on Antibacterial Efficacy

In a comparative study involving multiple sulfonamide derivatives, 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide was evaluated for its antibacterial efficacy against resistant bacterial strains. The results indicated that this compound maintained significant antibacterial activity even in the presence of resistance mechanisms typically employed by bacteria .

Anticancer Evaluation

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay method. The findings revealed that certain derivatives exhibited lower half-maximal cytotoxic concentrations (CC50) compared to standard chemotherapeutics like cisplatin and 5-fluorouracil. Notably, one derivative showed a selectivity index favoring cancer cells over normal human dermal fibroblasts (NHDF), suggesting its potential as a targeted anticancer agent .

Propiedades

IUPAC Name |

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-8-7-11(13-17-8)14(2)18(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNFDAGFYMJPGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N(C)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.